

Application Notes and Protocols for HJC0123 in In Vivo Mouse Models

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Compound of Interest

Compound Name: HJC0123
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These application notes provide a comprehensive guide for the dosage and administration of **HJC0123**, a novel and orally bioavailable STAT3 inhibitor, in in vivo mouse models. The following protocols are based on preclinical studies evaluating its anti-cancer efficacy.

Data Presentation: In Vivo Efficacy of HJC0123

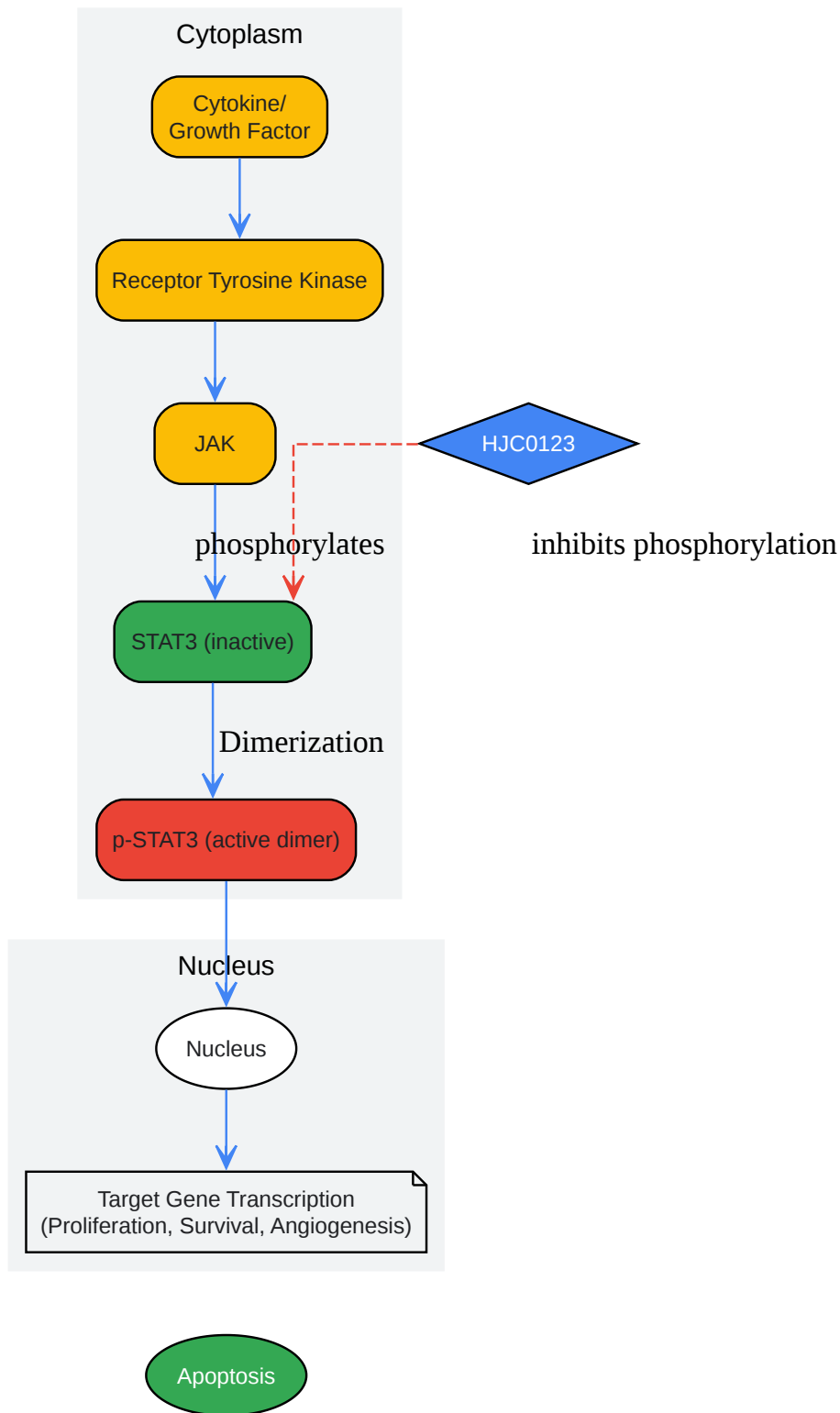
The following table summarizes the key quantitative data from a representative in vivo study of **HJC0123** in a breast cancer xenograft model.

Parameter	Value	Reference
Mouse Model	Immunodeficient Nude Mice	[1]
Cancer Cell Line	MDA-MB-231 (Human Breast Cancer)	[1]
Drug	HJC0123 (Compound 5)	[1][2]
Dosage	50 mg/kg	[1][2]
Administration Route	Oral Gavage (p.o.)	[1][2]
Vehicle	50% DMSO with 50% Polyethylene Glycol	[1]
Dosing Frequency	Five days per week	[1]
Tumor Volume at Treatment Initiation	200 mm ³	[1]
Maximum Tolerated Dose (MTD)	>150 mg/kg (no significant toxicity observed)	[1][2]
Observed Outcome	Significant suppression of xenograft tumor growth	[1][2]

Mechanism of Action: STAT3 Signaling Pathway Inhibition

HJC0123 functions as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3][4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. **HJC0123** exerts its anti-tumor effects by downregulating the phosphorylation of STAT3, inhibiting its promoter activity, and subsequently inducing apoptosis in cancer cells.[2][4]

HJC0123 Mechanism of Action: STAT3 Pathway Inhibition



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Caption: **HJC0123** inhibits the STAT3 signaling pathway.

Experimental Protocols

MDA-MB-231 Xenograft Mouse Model Establishment

This protocol outlines the procedure for establishing a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line.

Materials:

- MDA-MB-231 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel (optional, but recommended for improved tumor take rate)
- Immunodeficient mice (e.g., nude mice), female, 6-8 weeks old
- Syringes (1 mL) with needles (27-30 gauge)
- Calipers

Procedure:

- Cell Culture: Culture MDA-MB-231 cells in appropriate medium until they reach 70-80% confluency.
- Cell Harvesting:
 - Wash the cells with PBS.
 - Trypsinize the cells and neutralize with culture medium.
 - Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.

- Perform a cell count and determine viability (should be >95%).
- Cell Preparation for Injection:
 - Centrifuge the required number of cells and resuspend in cold, sterile PBS or serum-free medium at a concentration of 5×10^7 cells/mL.
 - (Optional) If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel to a final concentration of 2.5×10^7 cells/mL. Keep the mixture on ice to prevent solidification.
- Subcutaneous Injection:
 - Anesthetize the mouse using an approved method.
 - Inject 100 μ L of the cell suspension (containing 2.5 million cells) subcutaneously into the flank or mammary fat pad of the mouse.
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $V = 0.5 \times L \times W^2$, where L is the length and W is the width.
 - Begin treatment when tumors reach an average volume of approximately 200 mm³.[\[1\]](#)

Preparation and Administration of HJC0123 Formulation

This protocol details the preparation of the **HJC0123** formulation and its administration via oral gavage.

Materials:

- **HJC0123** powder

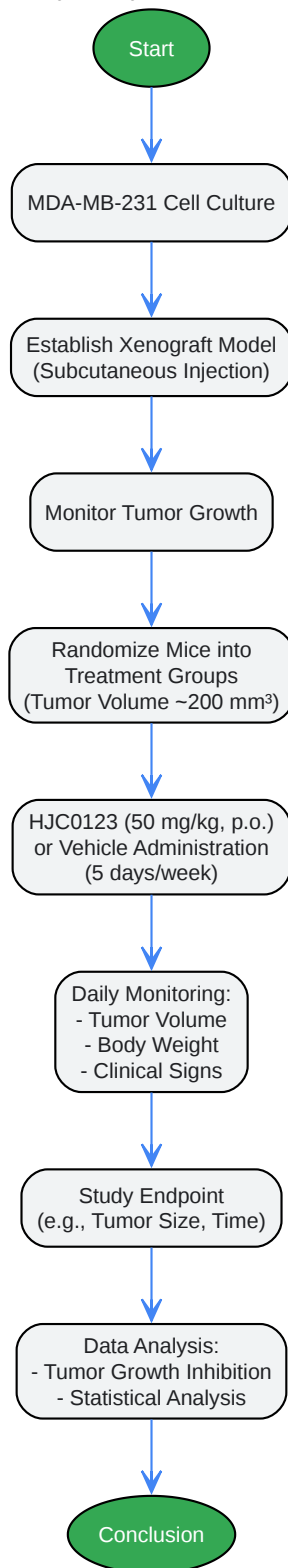
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol (PEG)
- Sterile microcentrifuge tubes
- Vortex mixer
- Oral gavage needles (18-20 gauge, with a rounded tip)
- Syringes (1 mL)

Procedure:

- Formulation Preparation:
 - Calculate the required amount of **HJC0123** based on the number of mice and the 50 mg/kg dosage.
 - Prepare a 50% DMSO and 50% polyethylene glycol vehicle solution.
 - Dissolve the **HJC0123** powder in the vehicle to the desired final concentration. For example, for a 20g mouse receiving a 50 mg/kg dose, the dose is 1 mg. If administering 100 μ L, the concentration should be 10 mg/mL.
 - Vortex the solution thoroughly to ensure complete dissolution. Prepare this formulation fresh daily.
- Oral Gavage Administration:
 - Weigh each mouse to accurately calculate the volume of **HJC0123** solution to be administered (typically 100-200 μ L).
 - Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.
 - Gently insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

- Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the **HJC0123** solution.
- Carefully remove the gavage needle.
- Monitor the mouse for a few minutes post-administration for any signs of distress.
- Administer the treatment five days per week for the duration of the study.^[1]

In Vivo Efficacy Study Workflow for HJC0123



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Caption: Workflow for an in vivo efficacy study of **HJC0123**.

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